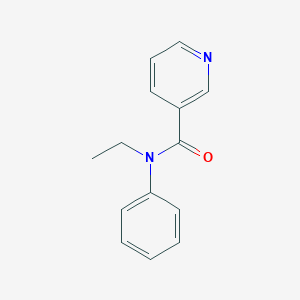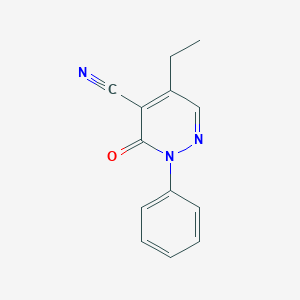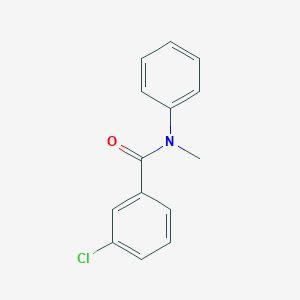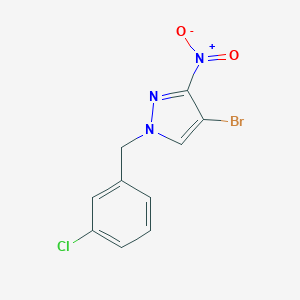![molecular formula C16H11ClN4O3S2 B250642 N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250642.png)
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and bacteria. The compound has also been shown to have antioxidant and neuroprotective effects.
Biochemical and Physiological Effects:
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and suppress bacterial growth. The compound has also been shown to improve cognitive function and reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its versatility. The compound has been shown to have a wide range of applications in various fields of research. However, one of the limitations is its solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are numerous future directions for the research and development of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Some of these include:
1. Further investigation of the compound's mechanism of action to better understand its potential applications in drug development.
2. Development of new formulations and delivery methods to improve the compound's solubility and bioavailability.
3. Investigation of the compound's potential use in the treatment of other diseases such as diabetes and cardiovascular disease.
4. Exploration of the compound's potential use in combination with other drugs or therapies to enhance their efficacy.
5. Investigation of the compound's potential use in the development of new diagnostic tools for various diseases.
In conclusion, N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising compound with potential applications in the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 5-chloro-2,1,3-benzothiadiazole-4-carbonyl chloride with 2,3-dihydro-1,4-benzodioxine-6-carboxamide in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform.
Applications De Recherche Scientifique
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown potential in the development of new drugs and therapies for various diseases. It has been studied extensively for its anticancer, antiviral, and antimicrobial properties. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C16H11ClN4O3S2 |
|---|---|
Poids moléculaire |
406.9 g/mol |
Nom IUPAC |
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C16H11ClN4O3S2/c17-9-2-3-10-14(21-26-20-10)13(9)18-16(25)19-15(22)8-1-4-11-12(7-8)24-6-5-23-11/h1-4,7H,5-6H2,(H2,18,19,22,25) |
Clé InChI |
IFRRDZMECXBCPH-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=C(C=CC4=NSN=C43)Cl |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=C(C=CC4=NSN=C43)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B250561.png)

![Ethyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B250569.png)





![4-nitrophenyl 6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoate](/img/structure/B250585.png)


